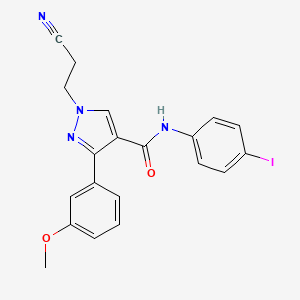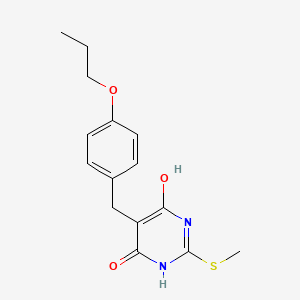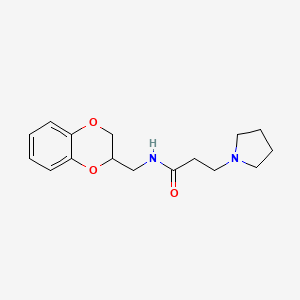
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CINPA1 and is a potent and selective inhibitor of the soluble adenylyl cyclase (sAC) enzyme. In
Mecanismo De Acción
CINPA1 is a potent and selective inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is an enzyme that produces cyclic AMP by converting ATP to cAMP. CINPA1 binds to the catalytic site of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide and prevents the conversion of ATP to cAMP. This inhibition of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide activity leads to a reduction in cyclic AMP levels, which can have significant effects on cellular signaling and physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CINPA1 are complex and depend on the specific cellular and physiological processes being studied. In general, the inhibition of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide by CINPA1 leads to a reduction in cyclic AMP levels, which can affect a wide range of cellular processes. For example, reduced cyclic AMP levels can lead to changes in ion channel activity, altered gene expression, and changes in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CINPA1 in lab experiments is its selectivity for 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide. CINPA1 does not inhibit other adenylate cyclases or phosphodiesterases, which can be important for studying specific cellular processes. Additionally, CINPA1 is a potent inhibitor of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide, which allows for the investigation of the effects of reduced cyclic AMP levels on cellular signaling and physiological processes. However, one of the limitations of using CINPA1 in lab experiments is its potential toxicity. CINPA1 has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving CINPA1. One area of research is the investigation of the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various diseases and physiological processes. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide has been implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. By studying the effects of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide inhibition with CINPA1, researchers can gain insights into the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in these diseases and potentially identify new therapeutic targets. Another area of research is the development of new inhibitors of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide that are more potent and selective than CINPA1. These new inhibitors could be valuable tools for studying 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide and could have potential therapeutic applications.
Métodos De Síntesis
The synthesis method for CINPA1 involves several steps, including the reaction of 4-iodoaniline with 3-methoxybenzaldehyde to form 4-iodo-3-methoxybenzylideneaniline. This intermediate is then reacted with 1-(2-cyanoethyl)pyrazole-4-carboxylic acid to form CINPA1. The synthesis of CINPA1 is a complex process that requires expertise in organic chemistry and access to specialized equipment.
Aplicaciones Científicas De Investigación
CINPA1 has a wide range of potential scientific research applications. One of the most significant applications of CINPA1 is its use as a research tool to investigate the role of 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide in various physiological processes. 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide is an enzyme that produces cyclic AMP, which is a key signaling molecule in many cellular processes. By inhibiting 1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide with CINPA1, researchers can study the effects of reduced cyclic AMP levels on cellular signaling and physiological processes.
Propiedades
IUPAC Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17IN4O2/c1-27-17-5-2-4-14(12-17)19-18(13-25(24-19)11-3-10-22)20(26)23-16-8-6-15(21)7-9-16/h2,4-9,12-13H,3,11H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTKTBBJBHYDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=C(C=C3)I)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17IN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-cyanoethyl)-N-(4-iodophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[(4-chlorophenyl)thio]methyl}-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5118234.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5118244.png)
![1-(2-methoxybenzyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5118253.png)
![7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5118273.png)
![methyl [(4'-methyl-4-biphenylyl)oxy]acetate](/img/structure/B5118275.png)

![1-(2-chlorobenzyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5118294.png)
![N-{4-[(3-oxo-5-phenyl-1-cyclohexen-1-yl)amino]phenyl}acetamide](/img/structure/B5118303.png)
![4-(4-chlorophenyl)-4,5-dihydropyrrolo[1,2-a]quinoxaline](/img/structure/B5118308.png)
![3-(4-bromobenzyl)-5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-imidazolidinedione](/img/structure/B5118314.png)

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-1,3-diethyl-2-thioxo-4-imidazolidinone](/img/structure/B5118329.png)